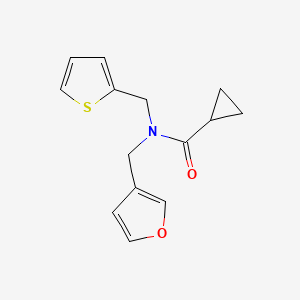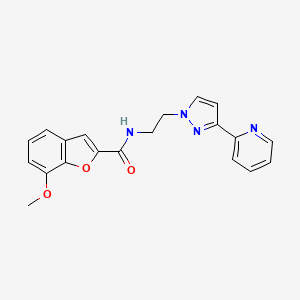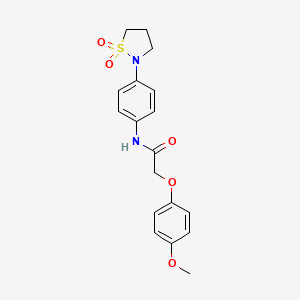
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring substituted with a carboxamide group, along with furan and thiophene rings attached via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Carboxamide Group: The cyclopropane ring is then functionalized with a carboxamide group using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of an amine.
Introduction of Furan and Thiophene Rings: The final step involves the alkylation of the amide nitrogen with furan-3-ylmethyl and thiophen-2-ylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste.
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methylene bridges can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, or other peracids.
Reduction: LiAlH4, BH3, or catalytic hydrogenation.
Substitution: Alkyl halides, bases like sodium hydride (NaH), or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Material Science: In materials applications, its electronic properties may be exploited, where the conjugated systems of furan and thiophene rings play a crucial role in charge transport.
Comparación Con Compuestos Similares
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Comparison:
- Structural Differences: The position of the substituents on the furan and thiophene rings can significantly affect the compound’s reactivity and properties.
- Unique Features: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is unique due to the specific positioning of the furan and thiophene rings, which may confer distinct electronic and steric properties, influencing its behavior in chemical reactions and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-6-17-10-11)9-13-2-1-7-18-13/h1-2,5-7,10,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZBUZNIXLSWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)
![2-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine-3-carboxamide](/img/structure/B2635292.png)
![5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide](/img/structure/B2635294.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)
![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)


![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)
![3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2635309.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2635311.png)
![1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2635312.png)
![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
